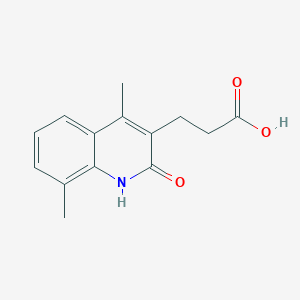![molecular formula C10H12N2O2 B2794489 4-[(Pyridin-2-yloxy)methyl]pyrrolidin-2-one CAS No. 2169581-03-5](/img/structure/B2794489.png)
4-[(Pyridin-2-yloxy)methyl]pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-[(Pyridin-2-yloxy)methyl]pyrrolidin-2-one” is a compound that contains a pyrrolidin-2-one ring . The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidin-2-one ring is a derivative of the pyrrolidine ring .
Synthesis Analysis
The synthesis of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . This synthesis can be achieved via the cascade reactions of N-substituted piperidines .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidin-2-one ring attached to a pyridin-2-yl group via a methylene bridge . The pyrrolidin-2-one ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The formation of pyrrolidin-2-ones involves a series of chemical reactions, including the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . These reactions can be selectively tuned by using a specific oxidant and additive .Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Compounds
A study by Ghelfi et al. (2003) on the synthesis of 5-methoxylated 3-pyrrolin-2-ones through the rearrangement of chlorinated pyrrolidin-2-ones has shown applications in the preparation of agrochemicals or medicinal compounds. The research highlights the utility of pyrrolidinone derivatives in the development of bioactive molecules for agricultural and pharmaceutical use (Ghelfi et al., 2003).
Cognitive Disorders
Verhoest et al. (2012) identified a novel PDE9A inhibitor, showcasing the design and discovery process using parallel synthetic chemistry and structure-based drug design. This compound has advanced into clinical trials, indicating its potential in treating cognitive disorders. The paper emphasizes the role of pyrrolidinone derivatives in developing therapeutics targeting cGMP signaling or cognition (Verhoest et al., 2012).
Organic Chemistry and Material Science
Research on the polar [3+2] cycloaddition between N-methyl azomethine ylide and trans-3,3,3-trichloro-1-nitroprop-1-ene by Żmigrodzka et al. (2022) demonstrates the significance of pyrrolidines in organic chemistry, particularly in synthesizing heterocyclic organic compounds with potential applications in medicine and industry, such as dyes or agrochemical substances. The study provides insights into the versatile chemistry of pyrrolidinones and their derivatives (Żmigrodzka et al., 2022).
Antioxidant Activity
Nguyen et al. (2022) explored the synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones, offering experimental and theoretical insights into the antioxidant properties of pyrrolidinone derivatives. The study highlights the potential of these compounds as radical scavengers, comparing their effectiveness with conventional antioxidants (Nguyen et al., 2022).
Zukünftige Richtungen
The pyrrolidine ring and its derivatives, including pyrrolidin-2-one, continue to be of great interest in drug discovery due to their versatile scaffold for novel biologically active compounds . Future research could focus on the design of new pyrrolidine compounds with different biological profiles . The influence of steric factors on biological activity and the structure–activity relationship (SAR) of the studied compounds could also be investigated .
Eigenschaften
IUPAC Name |
4-(pyridin-2-yloxymethyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c13-9-5-8(6-12-9)7-14-10-3-1-2-4-11-10/h1-4,8H,5-7H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPIIZHDWYMHUGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)COC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
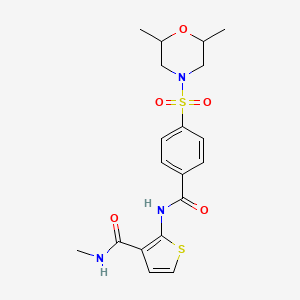
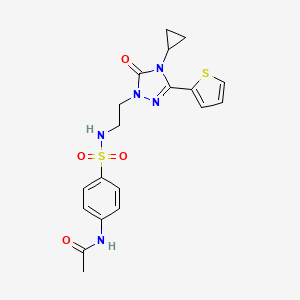

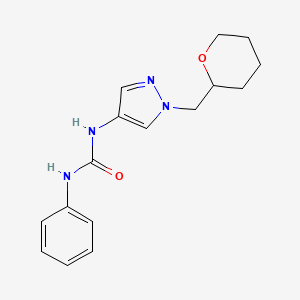
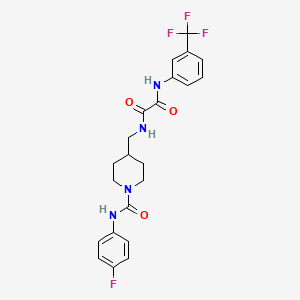
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2794412.png)
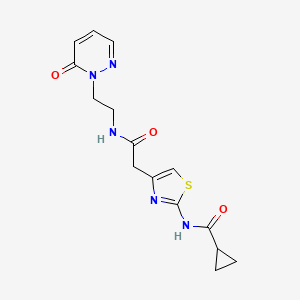
![5-Chloro-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]thiophene-2-carboxamide](/img/structure/B2794416.png)
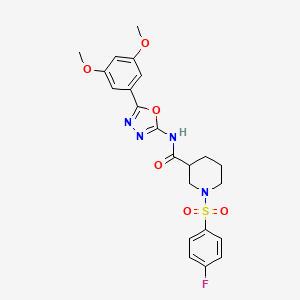

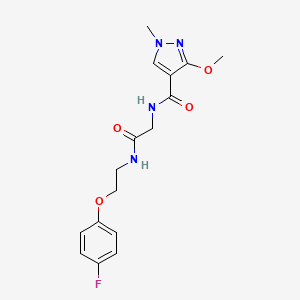
![2-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanol](/img/structure/B2794424.png)
